3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPBLESGLOIVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-31-0 | |
| Record name | 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Lewis acids such as aluminum chloride (AlCl3) or iron chloride (FeCl3) as catalysts . The reaction is carried out at room temperature, leading to the formation of the desired bicyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group undergoes hydrolysis under basic or acidic conditions. In aqueous NaOH (pH > 10), the hydrochloride salt dissociates, and the carboxylic acid converts to its carboxylate ion:
This reaction enhances solubility in polar solvents, making the compound suitable for aqueous-phase reactions . Under acidic conditions (e.g., HCl), the reverse process regenerates the protonated form.
Esterification and Amide Formation
The carboxylate group participates in esterification and amide bond formation. For example:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate | 85% |
| Amide Formation | Thionyl chloride, then NH₃ | 3-Azabicyclo[4.1.0]heptane-1-carboxamide | 78% |
Esterification is critical for modifying solubility and bioavailability in pharmaceutical applications.
Nucleophilic Substitution at Bridgehead Carbon
The strained bicyclic structure facilitates nucleophilic substitution at the bridgehead carbon. For instance, reaction with sodium ethoxide yields ethoxy-substituted derivatives:
This reactivity is attributed to ring strain and the electron-withdrawing effect of the carboxylate group .
Ring-Opening Reactions
The cyclopropane ring undergoes ring-opening under acidic or oxidative conditions:
-
Acid-Catalyzed Ring Opening :
In concentrated HCl, the bicyclic structure opens to form a linear amine-carboxylic acid derivative . -
Oxidative Ring Opening :
Reaction with ozone or peroxides cleaves the cyclopropane ring, generating aldehydes or ketones.
Salt Formation and pH-Dependent Behavior
The compound exhibits pH-dependent solubility due to its zwitterionic nature:
| Condition | Ionic Form | Solubility |
|---|---|---|
| Acidic (pH < 3) | Protonated amine, neutral carboxyl | Low |
| Neutral (pH 6–8) | Zwitterionic | Moderate |
| Basic (pH > 10) | Deprotonated carboxylate | High |
This property is exploited in purification and formulation processes .
Functionalization via Amine Reactivity
The secondary amine participates in alkylation and acylation:
| Reaction | Reagent | Product |
|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-3-azabicyclo[4.1.0]heptane-1-carboxylate |
| Acylation | Acetic anhydride, pyridine | N-Acetyl-3-azabicyclo[4.1.0]heptane-1-carboxylate |
These modifications are pivotal for tuning pharmacological activity .
Stability Under Thermal and Oxidative Stress
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily due to decarboxylation:
Oxidative stability tests (H₂O₂, 40°C) show <5% degradation over 24 hours, indicating robustness in storage.
Scientific Research Applications
3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Ring Size and Bridging
Substituent Effects
Functional Group Modifications
- Methyl 2-Azabicyclo[3.1.1]heptane-1-carboxylate Hydrochloride (CAS: 1392804-60-2, ):
- tert-Butyl 6-(Hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 203663-27-8, ):
Pharmacological and Physicochemical Properties
Biological Activity
3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
- CAS Number : 1181458-31-0
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors. Research indicates that derivatives of this compound can act as inhibitors of these receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Biological Activity Spectrum
The compound exhibits a range of biological activities, including:
- Antidepressant Effects : Studies have shown that azabicyclo compounds can modulate serotonin levels, which may contribute to their antidepressant effects.
- Neuroprotective Properties : There is evidence suggesting that this compound can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative conditions.
- Anticancer Potential : Preliminary studies indicate that derivatives of 3-Azabicyclo[4.1.0]heptane may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Case Studies
- Serotonin Receptor Inhibition :
- Neuroprotective Effects :
- Anticancer Activity :
Data Table: Biological Activities of 3-Azabicyclo[4.1.0]heptane Derivatives
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Inhibition of serotonin reuptake | |
| Neuroprotection | Reduction of oxidative stress | |
| Anticancer | Induction of apoptosis in cancer cells |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques optimized for yield and purity, often employing chromatography for purification purposes . Variants of this compound are being explored for enhanced biological activity and specificity towards targeted receptors.
Q & A
Basic: What are the optimal synthetic routes for 3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride, and how can purity be ensured?
The synthesis typically involves bicyclic scaffold construction followed by functionalization. For example, tert-butyl-protected intermediates (e.g., Boc-protected 3-azabicyclo[4.1.0]heptane derivatives) are synthesized via cyclization reactions, followed by deprotection and carboxylation steps. Purification methods include recrystallization or chromatography, with purity validated via HPLC (≥95%) . Key challenges include managing steric hindrance during bicyclo[4.1.0] ring formation and avoiding racemization during carboxylic acid functionalization.
Basic: What spectroscopic techniques are critical for structural elucidation of this bicyclic compound?
- NMR : - and -NMR are essential for confirming bicyclo[4.1.0] scaffold geometry (e.g., bridgehead protons at δ ~2.5–3.5 ppm) and substituent positions.
- IR : Carboxylic acid O-H stretches (~2500–3000 cm) and carbonyl peaks (~1700 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHClNO, MW 177.63) and fragmentation patterns .
Advanced: How can mechanistic inconsistencies in photochemical synthesis steps be resolved?
Photochemical reactions (e.g., cyclization of pyrazolines) may yield variable stereochemistry due to competing pathways. To address this:
- Use computational modeling (DFT) to predict transition states and favor desired stereoisomers.
- Optimize reaction conditions (wavelength, solvent polarity) to control excited-state intermediates.
- Validate outcomes via X-ray crystallography or NOESY NMR to confirm bridgehead substituent orientation .
Advanced: What strategies are effective for evaluating the biological activity of derivatives?
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., MIC assays) with structural analogs (e.g., 3-azabicyclo[3.1.0]hexane derivatives showing antimicrobial activity) .
- Antiprotozoal Assays : Screen against Plasmodium or Trypanosoma species, comparing with bicyclo[3.1.1]heptane-based antiprotozoal agents .
- Physicochemical Profiling : Assess logP, solubility, and metabolic stability to prioritize drug-like candidates .
Advanced: How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?
- Solubility Discrepancies : Perform pH-dependent solubility studies (e.g., buffered solutions at pH 1–7.4) to account for ionization of the carboxylic acid group.
- Stability Challenges : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., decarboxylation or ring-opening) .
- Cross-Validate Data : Compare results across multiple sources (e.g., PubChem, ECHA) and replicate experiments under controlled conditions .
Advanced: What environmental factors most significantly impact the compound’s stability in biological assays?
- pH : The carboxylic acid group is prone to deprotonation at physiological pH, altering solubility and membrane permeability.
- Temperature : Storage at 2–8°C is recommended to prevent hydrolysis of the bicyclic scaffold.
- Oxidative Stress : Include antioxidants (e.g., ascorbic acid) in assay buffers to mitigate degradation .
Advanced: How can structural modifications enhance target selectivity?
- Bridgehead Substitution : Introduce methyl or trifluoromethyl groups to modulate steric bulk and electronic effects (e.g., 7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane derivatives ).
- Carboxylic Acid Bioisosteres : Replace with tetrazoles or sulfonamides to improve metabolic stability while retaining acidity.
- Heteroatom Incorporation : Replace nitrogen with oxygen/sulfur in the azabicyclo scaffold to alter H-bonding and pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
